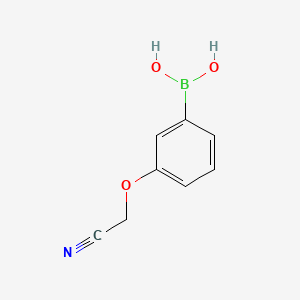

3-Cyanomethoxyphenylboronic acid

Descripción general

Descripción

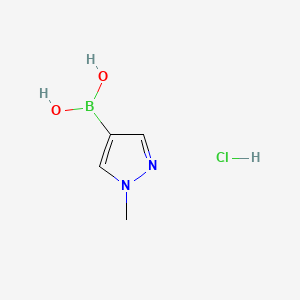

3-Cyanomethoxyphenylboronic acid is a chemical compound with the molecular formula C8H8BNO3 . Its average mass is 176.965 Da and its monoisotopic mass is 177.059723 Da . It is also known by other names such as (3-(Cyanomethoxy)phenyl)boronic acid and B-[3-(Cyanomethoxy)phenyl]boronic acid .

Molecular Structure Analysis

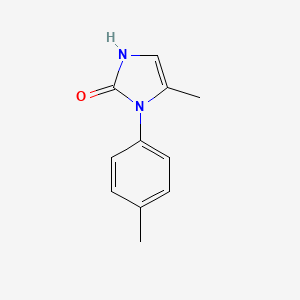

The molecular structure of 3-Cyanomethoxyphenylboronic acid consists of a phenyl ring with a cyanomethoxy group and a boronic acid group attached . The SMILES string representation of the molecule is OB(C1=CC=CC(OCC#N)=C1)O .Chemical Reactions Analysis

While specific chemical reactions involving 3-Cyanomethoxyphenylboronic acid are not detailed in the search results, boronic acids are generally known to participate in various types of chemical reactions, including Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

3-Cyanomethoxyphenylboronic acid is a solid substance . Its empirical formula is C8H8BNO3, and it has a molecular weight of 176.97 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Aplicaciones Científicas De Investigación

Rhodium-Catalyzed Annulation Reactions

Researchers Miura and Murakami (2005) developed a new [3 + 2] annulation reaction using 2-cyanophenylboronic acid with alkynes or alkenes, leading to the synthesis of substituted indenones or indanones. This process constructed cyclic skeletons by intramolecular nucleophilic addition of an intermediate organorhodium(I) species to a cyano group (Miura & Murakami, 2005).

Synthesis of Emissive Benzofuro[2,3-c]pyridines

Xiong et al. (2019) demonstrated Palladium(II)-catalyzed cascade reactions of 2-(cyanomethoxy)chalcones with arylboronic acids. This process allowed rapid construction of benzofuro[2,3-c]pyridine skeletons with excellent selectivity, involving domino-style formation of C-C/C-C/C-N bonds. The resulting products represented a new class of emissive fluorophores (Xiong et al., 2019).

Corrosion Inhibition Research

Abu-Rayyan et al. (2022) researched the impact of corrosion inhibition of synthetic acrylamide derivatives on copper in nitric acid solutions. They found that these compounds, including 2-cyano derivatives, were effective corrosion inhibitors for copper. This was indicated by potentiodynamic polarization curves, suggesting these compounds as mixed-type inhibitors (Abu-Rayyan et al., 2022).

Biosynthesis of 3-Hydroxypropionic Acid from CO2

Wang et al. (2016) explored the biosynthesis of 3-hydroxypropionic acid (3-HP) in cyanobacterium Synechocystis sp. PCC 6803 directly from CO2. This work demonstrated the feasibility of photosynthetic production of 3-HP from sunlight and CO2 in cyanobacteria, offering a sustainable and environmental approach compared to petroleum-based processes (Wang et al., 2016).

Use in Nanodiamond Functionalization

Yeap, Tan, and Loh (2008) demonstrated the functionalization of detonation nanodiamond (ND) with aminophenylboronic acid (APBA) for targeting the selective capture of glycoproteins from protein mixtures. This work showed the potential of functionalized ND as a high-efficiency extraction and analysis platform for proteomics research (Yeap et al., 2008).

Safety And Hazards

3-Cyanomethoxyphenylboronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation, and it is harmful if swallowed . It should be stored in a well-ventilated place and kept tightly closed .

Propiedades

IUPAC Name |

[3-(cyanomethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO3/c10-4-5-13-8-3-1-2-7(6-8)9(11)12/h1-3,6,11-12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEXGRJBUDVWWSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCC#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30669785 | |

| Record name | [3-(Cyanomethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30669785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyanomethoxyphenylboronic acid | |

CAS RN |

947533-25-7 | |

| Record name | B-[3-(Cyanomethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=947533-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Cyanomethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30669785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-[Bis(carboxymethyl)amino]-4-cyanothiophen-3-yl]acetic acid](/img/structure/B1419562.png)

amine hydrochloride](/img/structure/B1419582.png)